molecular formula C30H32N6O6S2 B2743218 N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 309967-84-8

N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2743218
CAS RN: 309967-84-8
M. Wt: 636.74
InChI Key: VCJXYZMWBLCZCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the triazol group could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the triazol ring could potentially result in a planar structure, while the other groups could add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, while the triazol ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfanyl and sulfonyl groups could make the compound polar and potentially soluble in water .

Scientific Research Applications

Herbicidal Activity

Research has shown the potential of triazolinone derivatives in the field of agriculture, particularly as herbicides. A study by Luo et al. (2008) focused on the synthesis and herbicidal activities of novel triazolinone derivatives, aiming to identify new Protox inhibitors, an important target for herbicide action. Among the synthesized compounds, certain derivatives exhibited significant herbicidal activities, suggesting the potential of such chemical structures in developing effective herbicides for crop protection (Yan-ping Luo et al., 2008).

Antimicrobial Properties

Another area of application is in combating microbial infections. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including structures similar to the query compound, and tested them for antimicrobial activities. Their findings revealed that some of these compounds possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).

Pharmaceutical Applications

In pharmaceutical research, compounds with triazole and morpholine moieties have been explored for their potential as medicinal agents. A study on the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents by Sahin et al. (2012) highlights the interest in such structures for drug development. These compounds were evaluated for their antimicrobial activities, with some displaying promising results (D. Sahin et al., 2012).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound were a drug, it could act by binding to a specific protein and modulating its activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire .

Future Directions

Future research on the compound could involve further exploration of its biological activity, as well as optimization of its synthesis. Additionally, the compound could potentially be modified to improve its properties or to create new compounds with different activities .

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6S2/c1-21-6-5-7-23(18-21)32-28(37)20-43-30-34-33-27(36(30)25-8-3-4-9-26(25)41-2)19-31-29(38)22-10-12-24(13-11-22)44(39,40)35-14-16-42-17-15-35/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJXYZMWBLCZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

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